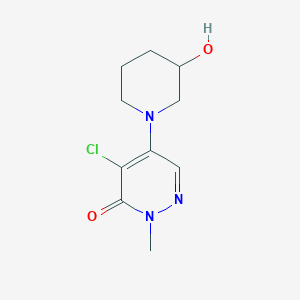

4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one

CAS No.: 2092372-80-8

Cat. No.: VC3182042

Molecular Formula: C10H14ClN3O2

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092372-80-8 |

|---|---|

| Molecular Formula | C10H14ClN3O2 |

| Molecular Weight | 243.69 g/mol |

| IUPAC Name | 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3-one |

| Standard InChI | InChI=1S/C10H14ClN3O2/c1-13-10(16)9(11)8(5-12-13)14-4-2-3-7(15)6-14/h5,7,15H,2-4,6H2,1H3 |

| Standard InChI Key | RLYYLYHOZMCIFI-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C(=C(C=N1)N2CCCC(C2)O)Cl |

| Canonical SMILES | CN1C(=O)C(=C(C=N1)N2CCCC(C2)O)Cl |

Introduction

The compound 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is a synthetic organic molecule belonging to the pyridazine class. Pyridazines are heterocyclic compounds with a six-membered ring containing two nitrogen atoms. These compounds are of interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.

Research Findings on Similar Compounds

While specific research on 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is lacking, studies on related pyridazine derivatives provide insight into their potential applications:

-

4-Chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one: This compound, with a similar structure, highlights the importance of substituents in modulating biological activity. Its molecular formula is C10H14ClN3O2, and it has a molecular weight of 243.69 g/mol .

-

4-Methoxy-3-(piperidin-4-yl) benzamides: These compounds have been explored as inhibitors of the presynaptic choline transporter, demonstrating the potential of piperidine-substituted molecules in neurological applications .

Future Directions

Given the lack of specific data on 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one, future research should focus on synthesizing this compound and evaluating its biological activities. This could involve:

-

Synthesis: Developing efficient synthetic routes to produce the compound in sufficient quantities for biological testing.

-

Biological Screening: Assessing the compound's potential as a therapeutic agent by evaluating its effects on various biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume